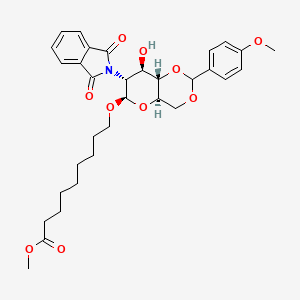
8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₃₂H₃₉NO₁₀ and its molecular weight is 597.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside, with the CAS number 106445-26-5, is a synthetic carbohydrate derivative that has garnered interest for its potential biological activities. This compound features a complex structure that includes a glucopyranoside moiety, which is often associated with various biological functions, including immunological and anti-cancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C32H39NO10, with a molecular weight of approximately 597.65 g/mol. Its structure comprises several functional groups that contribute to its biological activity. The presence of methoxy and phthalimido groups enhances its solubility and reactivity, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C32H39NO10 |
| Molecular Weight | 597.653 g/mol |
| LogP | 3.718 |
| PSA (Polar Surface Area) | 130.06 Ų |
Antitumor Activity
Research indicates that derivatives of glucopyranosides can exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Immunomodulatory Effects
The compound's structure suggests potential immunomodulatory effects, which are crucial for therapeutic applications in autoimmune diseases and cancer therapy. Research has demonstrated that certain carbohydrate-based compounds can enhance the immune response by activating macrophages and other immune cells.
Case Studies
- Study on Antitumor Mechanisms : A study published in the Canadian Journal of Chemistry explored the synthesis of various glucopyranoside derivatives and their effects on cancer cell lines. The results indicated that modifications in the sugar moiety significantly impacted their cytotoxicity against specific tumor types .
- Immunological Response : Another case study investigated the immunomodulatory effects of carbohydrate antigens similar to this compound. The findings suggested that these compounds could enhance T-cell activation and promote cytokine production, which is beneficial in enhancing immune responses against tumors .
Applications De Recherche Scientifique
Glycosylation Studies
This compound has been utilized in the synthesis of glycosides and glycoconjugates, which are essential for understanding carbohydrate-protein interactions. The stereocontrolled synthesis of heptasaccharides involving this compound has been documented, showcasing its role as a glycosyl donor in complex carbohydrate synthesis .
Drug Development
8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside has shown promise in drug formulation due to its ability to enhance solubility and bioavailability of poorly soluble drugs. Its structural characteristics allow for modifications that can improve pharmacokinetic properties, making it a candidate for further exploration in pharmaceutical applications .
Case Studies
Several studies have highlighted the effectiveness of this compound in various biochemical assays:
- Synthesis of Complex Carbohydrates : Research demonstrated the successful synthesis of complex heptasaccharides using this compound as a precursor, indicating its utility in carbohydrate chemistry .
- Biological Activity : Investigations into the biological activity of derivatives of this compound have shown potential anti-inflammatory and anticancer properties, suggesting its application in therapeutic development .
Propriétés
IUPAC Name |
methyl 9-[[(4aR,6R,7R,8R,8aS)-7-(1,3-dioxoisoindol-2-yl)-8-hydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]nonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO10/c1-38-21-16-14-20(15-17-21)31-41-19-24-28(43-31)27(35)26(33-29(36)22-11-8-9-12-23(22)30(33)37)32(42-24)40-18-10-6-4-3-5-7-13-25(34)39-2/h8-9,11-12,14-17,24,26-28,31-32,35H,3-7,10,13,18-19H2,1-2H3/t24-,26-,27-,28-,31?,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOYSSBKHUIEBE-HAEYGJSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













